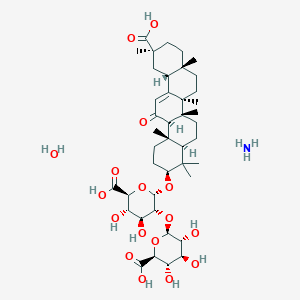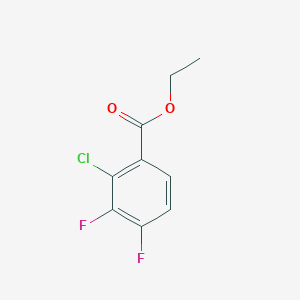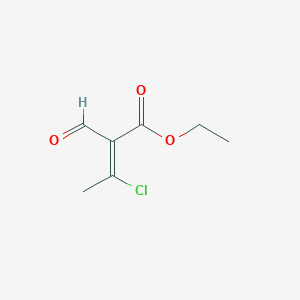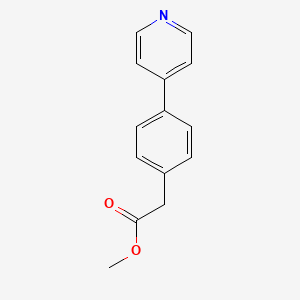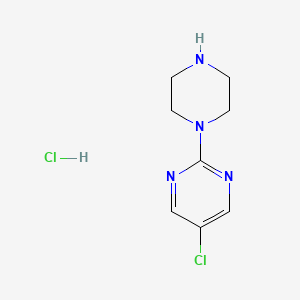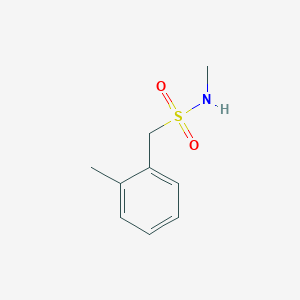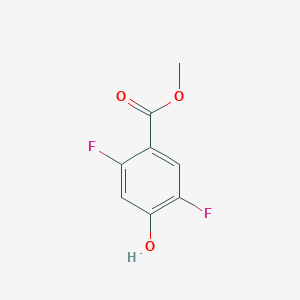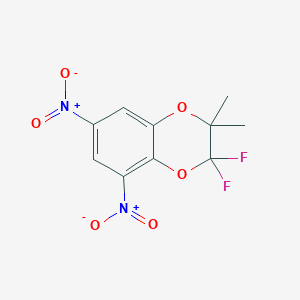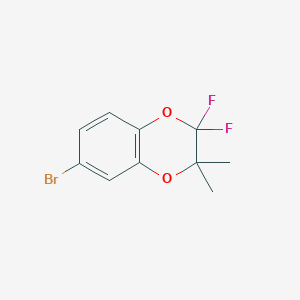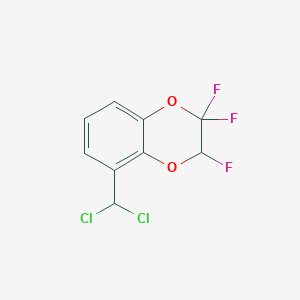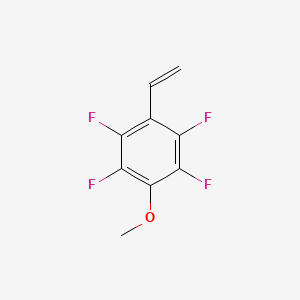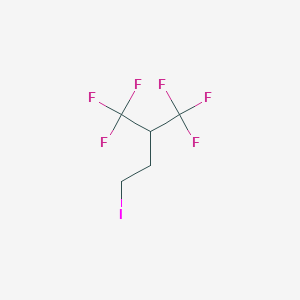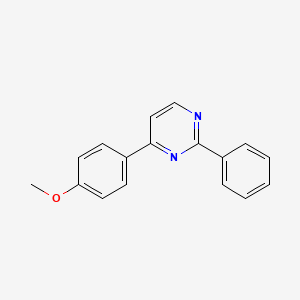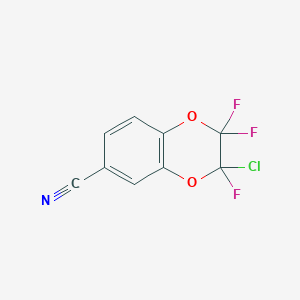
3-Chloro-2,2,3-trifluoro-1,4-benzodioxane-6-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2,2,3-trifluoro-1,4-benzodioxane-6-carbonitrile: is a fluorinated aromatic compound with a unique structure that includes a benzodioxane ring substituted with chlorine, fluorine, and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,2,3-trifluoro-1,4-benzodioxane-6-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-2,2,3-trifluorophenol with a suitable nitrile source under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzodioxane ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The benzodioxane ring can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol at room temperature.
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.
Major Products:
Substitution: Formation of methoxy-substituted derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
科学研究应用
Chemistry: 3-Chloro-2,2,3-trifluoro-1,4-benzodioxane-6-carbonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of new materials and catalysts.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its fluorinated nature can enhance the bioavailability and metabolic stability of drug candidates.
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials.
作用机制
The mechanism of action of 3-Chloro-2,2,3-trifluoro-1,4-benzodioxane-6-carbonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In medicinal applications, its mechanism may involve interactions with specific molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition.
相似化合物的比较
2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carbonitrile: Similar structure but lacks the chlorine atom.
3-Chloro-2,4,5-trifluorobenzoic acid: Contains a similar aromatic ring with chlorine and fluorine substitutions but has a carboxylic acid group instead of a nitrile group.
Uniqueness: 3-Chloro-2,2,3-trifluoro-1,4-benzodioxane-6-carbonitrile is unique due to the combination of chlorine, fluorine, and nitrile groups on the benzodioxane ring. This specific arrangement imparts distinct chemical properties, making it a versatile compound for various applications.
属性
IUPAC Name |
3-chloro-2,2,3-trifluoro-1,4-benzodioxine-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF3NO2/c10-8(11)9(12,13)16-6-2-1-5(4-14)3-7(6)15-8/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCVZQPDMJUMSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)OC(C(O2)(F)F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
